molecular formula C12H18N4O3 B7438769 2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid

2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid

Numéro de catalogue B7438769
Poids moléculaire: 266.30 g/mol
Clé InChI: PLDDPKQDOMNHML-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid, also known as ETC-1002, is a novel small molecule drug that has been developed as a potential treatment for hypercholesterolemia and other cardiovascular diseases. It is a synthetic compound that has been designed to selectively target and modulate the activity of key enzymes involved in cholesterol metabolism, with the aim of reducing LDL cholesterol levels and improving cardiovascular health.

Mécanisme D'action

2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid works by targeting and modulating the activity of key enzymes involved in cholesterol metabolism, including ATP-citrate lyase (ACL) and adenosine monophosphate-activated protein kinase (AMPK). ACL is an enzyme that plays a critical role in the synthesis of fatty acids and cholesterol, while AMPK is a key regulator of cellular energy metabolism. By inhibiting ACL and activating AMPK, 2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid reduces the synthesis and uptake of cholesterol, leading to a reduction in LDL cholesterol levels.
Biochemical and Physiological Effects:
2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid has been shown to have a number of biochemical and physiological effects that contribute to its cholesterol-lowering properties. These include inhibition of ACL, activation of AMPK, and upregulation of LDL receptors. In addition, 2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid has been shown to reduce triglyceride levels and improve insulin sensitivity, which may have additional benefits for cardiovascular health.

Avantages Et Limitations Des Expériences En Laboratoire

2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid has several advantages for use in laboratory experiments, including its specificity for ACL and AMPK, its favorable safety profile, and its ability to reduce LDL cholesterol levels without significant side effects. However, there are also some limitations to its use, including the need for careful dosing and monitoring, the potential for off-target effects, and the need for further research to fully understand its mechanism of action and potential long-term effects.

Orientations Futures

There are several potential future directions for research on 2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid, including:
1. Further preclinical and clinical studies to evaluate its safety and efficacy in different patient populations and disease states.
2. Investigation of its potential use in combination with other cholesterol-lowering drugs, such as statins or PCSK9 inhibitors.
3. Development of new formulations or delivery methods to improve its bioavailability and dosing.
4. Exploration of its potential use in other disease areas, such as diabetes or metabolic syndrome.
5. Investigation of its effects on other metabolic pathways and cellular processes, to better understand its mechanism of action and potential therapeutic applications.
In conclusion, 2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid is a novel small molecule drug that has shown promise as a potential treatment for hypercholesterolemia and other cardiovascular diseases. Its unique mechanism of action, favorable safety profile, and cholesterol-lowering properties make it an attractive candidate for further research and development. However, further studies are needed to fully understand its therapeutic potential and long-term effects.

Méthodes De Synthèse

2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid is synthesized using a multi-step process that involves the coupling of various chemical intermediates to form the final product. The synthesis begins with the reaction of 2-methylcyclopentanone with ethyl diazoacetate to form an intermediate that is then reacted with hydrazine to form the triazole ring. The resulting compound is then coupled with an amino acid derivative to form the final product, 2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid.

Applications De Recherche Scientifique

2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid has been extensively studied in preclinical and clinical trials as a potential treatment for hypercholesterolemia and other cardiovascular diseases. It has been shown to effectively reduce LDL cholesterol levels in both animal models and human subjects, with a favorable safety profile and minimal side effects.

Propriétés

IUPAC Name

2-[(1-ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-3-16-7-8(14-15-16)10(17)13-9-5-4-6-12(9,2)11(18)19/h7,9H,3-6H2,1-2H3,(H,13,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDDPKQDOMNHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)C(=O)NC2CCCC2(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Ethyltriazole-4-carbonyl)amino]-1-methylcyclopentane-1-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.